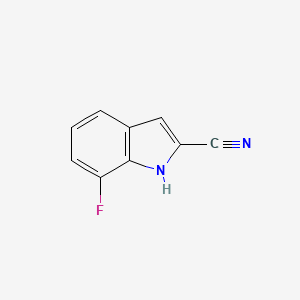

7-Fluoro-1H-indole-2-carbonitrile

Description

7-Fluoro-1H-indole-2-carbonitrile (CAS 1539961-71-1) is a fluorinated indole derivative characterized by a fluorine substituent at the 7-position and a nitrile group at the 2-position of the indole scaffold. This compound is commercially available with a typical purity of 95% and is utilized in pharmaceutical and materials research due to its versatile reactivity . The fluorine atom enhances electronic effects, influencing both the compound’s physicochemical properties and its interactions in biological systems. Its molecular formula is C₉H₅FN₂, with a molecular weight of 160.15 g/mol.

Synthetic routes for this compound often involve cross-coupling reactions or electrophilic substitutions, as seen in analogous indole-carbonitrile syntheses (e.g., bromo-substituted derivatives in and ). Structural confirmation is typically achieved via spectroscopic methods such as NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

7-fluoro-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFHZPFAHANVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Selection and Ring Closure

The patent outlines a cyclization reaction using 2-fluorobenzene amide as the starting material. Under inert gas protection, tert-butyl acrylate and methylthio ethyl acetate are added at 50–70°C, followed by hydrogenation reduction with hydrazine hydrate and Raney nickel to yield 7-fluoroindole. While this method produces the indole core, subsequent functionalization at position 2 is required to introduce the nitrile group.

Reaction Conditions and Optimization

-

Temperature : 50–70°C for cyclization; 40–65°C for hydrogenation.

-

Catalysts : Raney nickel (0.2–0.4 parts) enhances hydrogenation efficiency.

-

Yield : Crude product yields range from 54% to 61%, with final purity ≥98% after vacuum distillation and macroporous resin purification.

Functional Group Interconversion at Position 2

Converting existing substituents at position 2 of 7-fluoroindole into a nitrile group is a widely explored pathway.

Aldehyde-to-Nitrile Conversion

Direct Cyanation via Metal-Catalyzed Reactions

Introducing the nitrile group directly onto the indole ring avoids multi-step syntheses.

Palladium-Catalyzed Cyanation

Aryl halides at position 2 can undergo cyanation using palladium catalysts. For 7-fluoroindole-2-bromide:

Challenges

-

Regioselectivity : Competing reactions at other positions may occur.

-

Substrate Availability : Requires pre-functionalized 2-bromo-7-fluoroindole.

Industrial-Scale Production Considerations

Process Optimization

The patent emphasizes cost-effective scaling:

Economic Analysis

| Step | Cost (USD/kg) | Yield (%) |

|---|---|---|

| Cyclization | 80 | 54–61 |

| Cyanation | 150 | 70–85 |

| Final Purification | 50 | 84–89 |

Challenges and Limitations

-

Functionalization Selectivity : Introducing nitriles at position 2 competes with side reactions at N1 and C3.

-

Catalyst Costs : Pd-based systems increase production expenses.

-

Byproduct Management : Hydrazine hydrate residues require careful handling.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Cyclization + Cyanation | Scalable, low-cost precursors | Multi-step, moderate yields | 50–60 |

| Direct Pd-Catalyzed | Single-step | High catalyst cost | 70–85 |

| Photocatalytic | Mild conditions | Early-stage development | 60–75 |

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1H-indole-2-carbonitrile can undergo various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Electrophilic Substitution: Substituted indole derivatives with various functional groups.

Nucleophilic Substitution: Indole derivatives with different substituents replacing the fluorine atom.

Reduction: 7-Fluoro-1H-indole-2-amine.

Scientific Research Applications

7-Fluoro-1H-indole-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

Material Science: Utilized in the development of organic electronic materials and dyes.

Chemical Biology: Employed in the study of biochemical pathways and mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Spectroscopic Data Comparison

Table 2: Physicochemical Properties

Biological Activity

7-Fluoro-1H-indole-2-carbonitrile is a fluorinated derivative of indole, a compound known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorine atom at the 7-position and the cyano group at the 2-position significantly enhance its chemical properties and biological activity, making it a compound of interest in various research fields.

The unique structure of this compound allows it to participate in various chemical reactions, including:

- Electrophilic Substitution : The indole ring's electron-rich nature makes it susceptible to electrophilic attacks.

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles under specific conditions.

- Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the cyano group may facilitate hydrogen bonding and other interactions that contribute to its biological effects.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on indole derivatives have shown promising results against human colon carcinoma cell lines, with several compounds demonstrating high antiproliferative activity comparable to standard anticancer drugs .

Case Study: Indole Derivatives Against Colon Cancer

A series of indole derivatives were synthesized and tested against HCT116 colon cancer cells. Notably, compounds showed varying degrees of activity based on their structural modifications. Some derivatives displayed IC50 values below 1 μM, indicating potent activity . The mechanism involved apoptosis induction confirmed through staining tests, highlighting the potential of these compounds in cancer therapy.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.415 | >30 |

| Compound B | 0.464 | >30 |

| Compound C | 0.99 | Not specified |

Antiviral Activity

Indole derivatives, including those related to this compound, have been explored for their antiviral properties. For example, research on indole-2-carboxylic acid derivatives indicated effective inhibition of HIV-1 integrase with IC50 values ranging from 0.13 to 6.85 μM . Structural modifications significantly influenced the inhibitory activity, suggesting that similar modifications could enhance the efficacy of this compound against viral targets.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceutical compounds with potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for developing new treatments for various diseases, including cancer and viral infections.

Comparison with Related Compounds

| Compound | Key Features |

|---|---|

| 7-Fluoroindole | Lacks cyano group; less potent in certain assays |

| 1H-Indole-2-carbonitrile | Lacks fluorine; different biological profile |

| 5-Fluoro-1H-indole-2-carbonitrile | Fluorine at different position; varied activity |

The unique combination of the fluorine and cyano groups in this compound contributes to its distinct biological profile compared to related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoro-1H-indole-2-carbonitrile, and how can purity be maximized during synthesis?

- Methodological Answer : The synthesis typically involves fluorination and cyanation steps. A common approach is the nucleophilic aromatic substitution (SNAr) of a pre-functionalized indole precursor (e.g., 7-nitroindole) using potassium fluoride or tetrabutylammonium fluoride, followed by cyanation at the 2-position via palladium-catalyzed cross-coupling (e.g., using CuCN or cyanide sources like K₄[Fe(CN)₆]) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is recommended. Monitor purity using HPLC (C18 column, acetonitrile/water gradient) and confirm via melting point analysis (compare with literature values, e.g., 208–210°C for analogous indole-5-carboxylic acid derivatives ).

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze , , and NMR spectra. The fluorine substituent at C7 causes deshielding of adjacent protons (e.g., H6 and H8), while the nitrile group at C2 influences coupling constants in - HSQC .

- X-ray crystallography : Resolve crystal structure to confirm bond angles (e.g., C4–N1–C1–C2 dihedral angles ~179.9° in similar indole-carbonitriles ).

- Mass spectrometry : Validate molecular ion peak (expected m/z: 160.06 for C₉H₅FN₂).

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the nitrile group or fluorination loss. Avoid exposure to moisture and light (use amber vials). Monitor degradation via periodic TLC or LC-MS, particularly for hydrolyzed byproducts (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The fluorine atom at C7 is electron-withdrawing, directing electrophilic substitution to C3/C5. The nitrile group at C2 stabilizes intermediates in Suzuki-Miyaura couplings (e.g., Pd-catalyzed arylations). Compare frontier molecular orbitals (HOMO/LUMO) with experimental reaction outcomes .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in melting points or NMR shifts may arise from polymorphism or solvent effects. For example:

- Use variable-temperature NMR to detect conformational changes.

- Re-crystallize under different solvents (e.g., DMSO vs. chloroform) and compare X-ray structures .

- Validate purity using elemental analysis (C, H, N, F) to rule out impurities influencing data .

Q. How can this compound be functionalized for use as a fluorophore in cellular imaging?

- Methodological Answer : Introduce substituents (e.g., alkyl chains or polyethylene glycol) at C3 to enhance solubility and fluorescence quantum yield. Assess photophysical properties via UV-Vis (λmax ~300–350 nm) and fluorescence spectroscopy (Stokes shift ~50–100 nm). Compare with known fluorophores like chromene-carbonitriles . Test in live-cell imaging using confocal microscopy (e.g., HeLa cells, excitation/emission filters optimized for nitrile-derived fluorophores) .

Q. What mechanistic insights explain the selectivity of this compound in kinase inhibition assays?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to ATP pockets of kinases like FLT3. The nitrile group may form hydrogen bonds with backbone amides (e.g., Glu451 in FLT3), while fluorine enhances hydrophobic interactions. Validate via mutagenesis studies (e.g., Ala-scanning of binding residues) .

Methodological Notes

- Synthetic Optimization : Adjust reaction stoichiometry (e.g., 1.2 eq. CuCN for cyanation) to minimize byproducts .

- Safety Protocols : Use fume hoods and electrostatic-safe equipment during synthesis due to nitrile toxicity .

- Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) and crystallographic CIFs for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.